4-(4-Bromophenyl)-2-methylbutan-2-ol
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZMTBWJUDJNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ketone Precursor
The ketonic intermediate, 3-(4-bromophenyl)butan-2-one, is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For instance, 4-bromoacetophenone undergoes enolate alkylation using lithium diisopropylamide (LDA) and methyl iodide in tetrahydrofuran (THF) at −78°C. This yields the α-methylated ketone with 85% efficiency after purification.
Grignard/Organolithium Reaction
Methyl lithium or methyl magnesium bromide is added to 3-(4-bromophenyl)butan-2-one in anhydrous THF at −78°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tertiary alkoxide intermediate. Quenching with ammonium chloride solution yields 4-(4-bromophenyl)-2-methylbutan-2-ol.
Optimized Conditions
This method, adapted from radical-free organometallic protocols, avoids competitive side reactions, ensuring >99% purity by GC analysis.
Bromination of 2-Methyl-2-phenylbutan-2-ol
Selective Para-Bromination
Inspired by aqueous-phase bromination techniques, 2-methyl-2-phenylbutan-2-ol is treated with bromine (1.2 equivalents) in a sodium bicarbonate buffer (pH 8–9) at 25–35°C. The para-brominated product predominates (99.28% regioselectivity) due to steric hindrance at the ortho position.
Critical Parameters
Esterification-Distillation Strategy
To circumvent solubility challenges, the alcohol is esterified with methanol and sulfuric acid, forming methyl 2-(4-bromophenyl)-2-methylpropionate. Distillation under reduced pressure (63–67°C, 10 mmHg) purifies the ester, which is subsequently hydrolyzed back to the alcohol. This indirect route achieves 46.6% overall yield.
Catalytic Reductive Coupling
Nickel-Catalyzed Cross-Electrophile Coupling
Aryl bromides and ketones undergo reductive coupling using NiCl₂(dme) and zinc powder in dimethylacetamide (DMA). For example, 4-bromophenyl bromide couples with 2-methylbutan-2-one at 80°C, yielding the target alcohol with 70% efficiency. This method, though nascent, offers atom economy and avoids organometallic reagents.
Advantages
-
Catalyst Loading : 5 mol% NiCl₂(dme).
-
Functional Group Tolerance : Compatible with esters and nitriles.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Organolithium Addition | 83 | 99.2 | Laboratory-scale |
| Aqueous Bromination | 46.6 | 99.28 | Industrial |
| Catalytic Coupling | 70 | 95 | Pilot-scale |
The organolithium route excels in purity but requires cryogenic conditions, limiting industrial adoption. Conversely, aqueous bromination, despite moderate yields, is scalable for bulk synthesis.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can produce 4-(4-bromophenyl)-2-methylbutan-2-one.
Reduction: Reduction of the bromine atom can lead to the formation of 4-(4-phenyl)-2-methylbutan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination.
Major Products Formed:
Oxidation: 4-(4-bromophenyl)-2-methylbutan-2-one
Reduction: 4-(4-phenyl)-2-methylbutan-2-ol
Substitution: 4-(4-hydroxyphenyl)-2-methylbutan-2-ol or 4-(4-aminophenyl)-2-methylbutan-2-ol
Scientific Research Applications
4-(4-Bromophenyl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-methylbutan-2-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-(4-Bromophenyl)-2-methylbutan-2-ol, differing in halogen type, substituent groups, or alcohol positioning. A detailed comparison is provided below:
2-(4-Chlorophenyl)butan-2-ol (CAS: 3947-53-3)
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.67 g/mol
- Key Differences :
- Chlorine replaces bromine on the phenyl ring, reducing molecular weight and lipophilicity.
- Lacks the methyl group on the alcohol-bearing carbon (C2).
- Properties: Lower molecular weight and polarity compared to the brominated analog. No direct biological activity data is reported in the evidence .
2-(4-Butylphenyl)butan-2-ol (CAS: 152300-86-2)
- Molecular Formula : C₁₄H₂₂O
- Molecular Weight : 206.32 g/mol
- Key Differences: A butyl group replaces the bromine on the phenyl ring, increasing hydrophobicity. Longer alkyl chain may enhance solubility in nonpolar solvents.
- Applications: Potential use as a surfactant or in polymer chemistry due to its bulky aromatic-aliphatic structure .
4-(2-Bromophenyl)butan-1-ol (CAS: 123206-83-7)
- Molecular Formula : C₁₀H₁₃BrO
- Molecular Weight : 229.11 g/mol
- Key Differences :
- Bromine is positioned at the ortho (2nd) position of the phenyl ring instead of para (4th).
- Hydroxyl group is on the terminal carbon (C1) of the butane chain, making it a primary alcohol.
- Reactivity : The primary alcohol and ortho-substituted bromine may facilitate different reaction pathways, such as nucleophilic substitution at the benzylic position .
4-(4-Bromophenyl)-2-methyl-1,3-thiazole (CAS: 66047-74-3)
- Molecular Formula : C₁₀H₈BrNS
- Molecular Weight : 254.15 g/mol
- Key Differences :
- Replaces the alcohol moiety with a thiazole ring, introducing sulfur and nitrogen heteroatoms.
- Melting point: 130°C, indicative of higher crystallinity due to the heterocyclic structure.
- Applications: Potential use in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules .
Physicochemical and Reactivity Trends
- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine increase molecular weight (229.11 vs. 184.67 g/mol) and lipophilicity, reducing aqueous solubility.
- Alcohol Position : Tertiary alcohols (e.g., this compound) are less acidic (pKa ~16-18) than primary alcohols (e.g., 4-(2-Bromophenyl)butan-1-ol, pKa ~15-16), affecting deprotonation and reaction kinetics.
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the phenyl ring stabilize negative charges in intermediates, influencing electrophilic aromatic substitution or cross-coupling reactions.
Biological Activity
4-(4-Bromophenyl)-2-methylbutan-2-ol, a compound characterized by its unique structural features, has garnered attention in scientific research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.14 g/mol. The compound features a bromophenyl group, which is known to influence biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by BenchChem highlighted its effectiveness against a range of bacterial strains, suggesting that the compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways. The following table summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A recent publication reported that treatment with this compound led to significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM, respectively . The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic protein expression.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that the compound may function as an enzyme inhibitor or receptor modulator. For instance, it has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which could have implications for pain management and inflammation .
Case Studies
- Antimicrobial Efficacy : A case study involving the application of this compound in wound dressings demonstrated a reduction in infection rates compared to standard treatments. Patients treated with the compound showed improved healing times and lower bacterial colonization.
- Cancer Cell Line Studies : In laboratory settings, researchers observed that treatment with varying concentrations of the compound led to dose-dependent apoptosis in MCF-7 cells. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
Q & A
Basic: What synthetic methodologies are reported for preparing 4-(4-Bromophenyl)-2-methylbutan-2-ol, and what critical parameters influence yield and purity?
Answer:
Synthesis typically involves Grignard reactions or nucleophilic substitution using 4-bromophenyl precursors. For example, reacting 4-bromoacetophenone with a methyl Grignard reagent (CH₃MgBr) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere yields the tertiary alcohol. Critical parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent purity : Anhydrous THF or diethyl ether prevents hydrolysis of intermediates.
- Stoichiometric ratios : Excess Grignard reagent (1.2–1.5 equiv) ensures complete conversion .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.3–7.5 ppm, J = 8 Hz), while the tertiary alcohol’s hydroxyl proton shows a broad singlet (δ 1.4–1.6 ppm). The 2-methyl group resonates as a singlet (δ 1.2 ppm) .
- IR spectroscopy : O-H stretch (3400–3600 cm⁻¹) and C-Br vibration (560 cm⁻¹) confirm functional groups.
- Mass spectrometry (HRMS) : Exact mass ([M+H]⁺ = 257.04) validates molecular formula (C₁₁H₁₄BrO) .
Advanced: How can density functional theory (DFT) calculations predict the regioselectivity of this compound in electrophilic substitution reactions?
Answer:
DFT simulations (e.g., B3LYP/6-311G(d,p)) model electron density distribution. The bromine atom’s electron-withdrawing effect directs electrophiles to the para position relative to the existing bromine. Solvent-phase calculations (PCM model) further predict kinetic favorability for nitration or sulfonation at this position .
Advanced: What experimental strategies address discrepancies in reported biological activity data for bromophenyl-tertiary alcohol derivatives?
Answer:
- Purity validation : Use HPLC (≥98% purity) to eliminate confounding impurities.
- Assay standardization : Fixed incubation times (e.g., 24 hrs for cytotoxicity assays) and matched cell lines (e.g., HEK293 vs. HeLa) reduce variability.
- Cross-validation : Compare results with structurally similar reference compounds (e.g., 4-(4-chlorophenyl) analogs) to isolate substituent effects .
Advanced: How does steric hindrance from the 2-methyl group impact the compound’s reactivity in esterification or etherification reactions?
Answer:
The bulky 2-methyl group reduces nucleophilic attack at the tertiary alcohol oxygen. Kinetic studies show lower reaction rates compared to primary/secondary alcohols. Strategies to enhance reactivity include:
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification via transition-state stabilization.
- Elevated temperatures : Reactions at 60–80°C overcome activation barriers .
Basic: What are the recommended protocols for assessing the environmental stability of this compound in aqueous systems?
Answer:
- Hydrolysis studies : Monitor degradation at pH 3, 7, and 9 (25–50°C) using LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products (e.g., 4-bromobenzoic acid).
- Matrix effects : Include humic acids (10 mg/L) to simulate natural water conditions .
Advanced: How can structure-activity relationship (SAR) models guide the design of analogs with enhanced selectivity for G-protein-coupled receptors (GPCRs)?
Answer:
- Molecular docking : AutoDock Vina identifies hydrophobic interactions between the bromophenyl group and GPCR binding pockets.
- Substituent modifications : Fluorination at the 2-methyl position improves binding entropy (ΔG = -9.2 kcal/mol) in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
